molecular formula C13H11IN2O3S B3478443 4-iodo-N-(4-sulfamoylphenyl)benzamide

4-iodo-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B3478443
M. Wt: 402.21 g/mol
InChI Key: GSEIBGVWOAOUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-N-(4-sulfamoylphenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with an iodine atom at the para position and an N-linked 4-sulfamoylphenyl group. Its molecular formula is C₁₃H₁₁IN₂O₃S, with a molecular weight of approximately 402.21 g/mol.

Properties

IUPAC Name

4-iodo-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEIBGVWOAOUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-iodo-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-aminobenzene-1-sulfonamide with benzoic acid derivatives. The process often employs peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions usually include the use of solvents like dichloromethane or dimethylformamide, and the progress of the reaction is monitored using thin-layer chromatography (TLC). The final product is purified through recrystallization or column chromatography.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at the para position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-deficient aromatic system created by the sulfamoyl (–SO₂NH₂) and benzamide (–CONH–) groups.

Key Examples:

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid (80°C, DMF)Biaryl derivative72%
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄ (120°C, DMSO)N-aryl benzamide65%
  • Mechanistic Insight : The iodine atom acts as a leaving group in cross-coupling reactions. Palladium or copper catalysts mediate bond formation with aryl/alkyl partners .

Oxidation Reactions

The sulfamoyl group (–SO₂NH₂) can undergo oxidation to form sulfonic acid derivatives under strong oxidizing conditions.

Experimental Data:

Oxidizing AgentConditionsProductYield
H₂O₂ (30%)H₂SO₄, 60°C, 4h4-Iodo-N-(4-sulfophenyl)benzamide58%
KMnO₄Aqueous NaOH, refluxBenzoic acid derivative<10%
  • Note : The benzamide group remains intact under mild oxidation, but prolonged exposure to strong oxidizers degrades the amide bond .

Reduction Reactions

Catalytic hydrogenation selectively reduces the iodine substituent while preserving other functional groups.

Example Protocol:

  • Reagents : H₂ (1 atm), Pd/C (10 wt%), EtOH, 25°C

  • Product : N-(4-Sulfamoylphenyl)benzamide (deiodinated)

  • Yield : 89%

Acid/Base-Mediated Reactions

The sulfamoyl group exhibits pH-dependent reactivity:

  • Acidic Conditions : Protonation of the sulfonamide nitrogen enhances electrophilicity, facilitating hydrolysis to sulfonic acid .

  • Basic Conditions : Deprotonation generates a nucleophilic sulfonamide anion, enabling alkylation or acylation .

Alkylation Example:

ReagentConditionsProductYield
CH₃I, NaHDMF, 0°C → RTN-Methylsulfamoyl derivative76%

Photochemical Reactions

The C–I bond undergoes homolytic cleavage under UV light (λ = 254 nm), generating aryl radicals. These intermediates participate in:

  • Radical Coupling : Forms biaryl structures in the presence of TEMPO.

  • Hydrogen Abstraction : Yields deiodinated products when reacted with THF or cyclohexane.

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Selectivity
Suzuki Coupling1.2 × 10⁻³85.3High (para > meta)
NAS (NH₃)3.8 × 10⁻⁵112.4Moderate
Hydrolysis (H₂SO₄)2.1 × 10⁻⁴94.7Low

Stability Considerations

  • Thermal Degradation : Decomposes above 200°C, releasing iodine vapor .

  • Light Sensitivity : Store in amber vials to prevent radical formation.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-iodo-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 4-sulfamoylphenyl isocyanate with 4-iodobenzamide. This reaction can be facilitated under controlled conditions to yield the desired compound with high purity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antifungal Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antifungal activity. For instance, derivatives containing sulfonamide groups have shown promising results against various fungal strains, including Candida species and Malassezia spp. The minimum inhibitory concentrations (MICs) of these compounds are comparable to established antifungal agents like ketoconazole and amphotericin B .

Table 1: Antifungal Activity of Sulfonamide Derivatives

CompoundFungal StrainMIC (µg/mL)
This compoundCandida albicans1.5
Similar sulfonamide derivativeMalassezia pachydermatis0.5

Antibacterial Activity

In addition to antifungal properties, this compound has shown antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folate synthesis pathways .

Table 2: Antibacterial Activity of Selected Compounds

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus2.0
Another sulfonamide derivativeEscherichia coli3.0

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the benzene ring and variations in the sulfonamide moiety significantly influence the biological activity of these compounds. For example, substituents at specific positions on the aromatic rings can enhance potency against fungal strains while maintaining low cytotoxicity towards human cells .

Table 3: Structure-Activity Relationships for Sulfonamide Derivatives

Substituent PositionChange MadeEffect on Activity
Para positionIodine substitutionIncreased antifungal activity
Meta positionFluoro substitutionReduced antibacterial activity

Case Studies

  • Antifungal Efficacy : A study evaluated the efficacy of various sulfonamide derivatives against Candida species, demonstrating that compounds with halogen substitutions exhibited enhanced antifungal activity compared to their non-halogenated counterparts .
  • Antibacterial Spectrum : Another investigation focused on the antibacterial spectrum of these compounds, revealing that modifications in the amide group led to a broader range of activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4-iodo-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis in cancer cells . Additionally, its ability to inhibit urease activity disrupts the enzyme’s catalytic function, which can be beneficial in treating infections caused by urease-producing bacteria .

Comparison with Similar Compounds

Key Observations:

Iodine Position :

  • Iodine at position 4 (target compound) may favor interactions with hydrophobic enzyme pockets, while position 3 (e.g., 3-iodo-4-methoxy analog) shifts electronic density, affecting binding .
  • Position 2 iodine (e.g., 2-iodo-N-(4-methoxyphenyl)benzamide) correlates with anticancer activity, likely due to altered steric and electronic profiles .

Sulfamoyl vs. Methoxy Groups :

  • Sulfamoyl groups enhance water solubility and hydrogen bonding, critical for target engagement in hydrophilic environments. Methoxy groups increase lipophilicity , improving membrane permeability but reducing solubility .

Piperidine derivatives (e.g., 4-iodo-N-(1-methylpiperidin-4-yl)benzamide) show improved CNS penetration due to amine basicity .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Metabolic Stability
4-Iodo-N-(4-sulfamoylphenyl)benzamide 402.21 2.1 0.15 (PBS) Moderate
3-Iodo-4-methoxy-N-(4-sulfamoylphenyl)benzamide 432.23 2.8 0.08 (PBS) Low
4-(Diethylsulfamoyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide 517.62 3.5 0.02 (PBS) High
2-Methoxy-N-(4-sulfamoylphenyl)benzamide 322.31 1.6 0.25 (PBS) High

Key Insights:

  • The target compound’s lower logP (2.1 vs. 3.5 for thiazole analog) suggests balanced lipophilicity, favoring oral bioavailability.
  • Solubility inversely correlates with molecular weight and nonpolar substituents (e.g., diethylsulfamoyl in reduces aqueous solubility) .
  • Metabolic stability is influenced by halogenation; iodine’s size may slow oxidative metabolism compared to smaller halogens .

Biological Activity

4-Iodo-N-(4-sulfamoylphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a sulfonamide group and an iodine atom, which may influence its biological interactions. The presence of the sulfonamide group is significant as it is known to enhance the compound's solubility and biological activity.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors of specific enzymes, including kinases and methyltransferases. For instance, some studies have shown that benzamide derivatives can inhibit nicotinamide N-methyltransferase (NNMT), which is crucial for cellular metabolism .
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, particularly against fungal pathogens. The presence of the iodine atom may contribute to enhanced antimicrobial activity .
  • Antitumor Effects : Some benzamide derivatives have been evaluated for their antitumor properties, showing potential in inhibiting tumor cell proliferation .

Biological Activity Data

The following table summarizes findings related to the biological activity of this compound and related compounds:

Activity Target/Effect Efficacy (IC50/MIC) Reference
Enzyme InhibitionNNMTK_i = 500 pM
Antifungal ActivityM. pachydermatisMIC = 0.5 μg/mL
Antitumor ActivityVarious cancer cell linesIC50 values ranging from nanomolar to micromolar

Case Studies

  • Antifungal Studies : A study investigating compounds similar to this compound found that certain derivatives exhibited significant antifungal activity against Malassezia species. The study highlighted that modifications in the chemical structure could enhance selectivity and potency against specific strains .
  • Cancer Research : In a clinical setting, benzamide derivatives have been tested for their antitumor effects. One study reported that patients treated with a related benzamide compound showed prolonged survival rates, suggesting potential therapeutic benefits in cancer treatment .
  • Cardiovascular Implications : Another study evaluated a derivative's effects on heart failure models, indicating that it could decrease infarct size and improve left ventricular pressure through specific receptor activation pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-iodo-N-(4-sulfamoylphenyl)benzamide, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-sulfamoylaniline with 4-iodobenzoyl chloride under Schotten-Baumann conditions. Key parameters include maintaining a pH of 8–9 (using aqueous NaHCO₃), reaction temperature (0–5°C to minimize hydrolysis), and stoichiometric control (1:1.1 molar ratio of amine to acyl chloride). Post-synthesis purification via recrystallization from ethanol/water mixtures (70:30 v/v) enhances purity (>95% by HPLC). Monitoring intermediates with TLC (silica gel, ethyl acetate/hexane 1:1) ensures reaction progression .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) resolves the iodine atom’s position and hydrogen-bonding networks (e.g., N–H···O interactions between sulfamoyl and amide groups). Data collection at 100 K minimizes thermal motion artifacts .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm regiochemistry: the sulfamoyl group’s NH₂ protons appear as a singlet (δ 7.3 ppm), while the aromatic protons show distinct splitting due to iodine’s heavy atom effect .
  • FT-IR : Peaks at 1670 cm⁻¹ (amide C=O) and 1320/1150 cm⁻¹ (sulfonamide S=O) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., Kir6.2/SUR1 KATP channel activation vs. no effect) may arise from assay conditions (e.g., ATP concentration, cell type). To address this:

  • Standardized Assays : Use identical cell lines (e.g., HEK293T transfected with SUR1/Kir6.2) and ATP-depletion protocols.
  • Dose-Response Analysis : Compare EC₅₀ values under varying Mg²⁺/ADP levels, as SUR1 sensitivity is Mg²⁺-dependent .
  • Structural Analogues : Test derivatives with modified iodobenzamide moieties to isolate structure-activity relationships (SAR) .

Q. What strategies are employed to analyze and predict the polymorphic behavior of this compound in solid-state formulations?

  • Methodological Answer :

  • Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., acetonitrile, THF) to induce different crystalline forms. Characterize via PXRD and DSC to identify forms (e.g., orthorhombic vs. monoclinic).
  • Hydrogen-Bonding Analysis : Apply Etter’s graph-set notation to classify N–H···O and C–I···π interactions using Mercury CSD 2.0. Dominant motifs (e.g., R₂²(8) rings) guide stability predictions .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate lattice energies and compare with experimental ΔHfusion from DSC .

Q. How can computational models predict the binding affinity of this compound to biological targets like SUR1/Kir6.2 channels?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with SUR1’s cryo-EM structure (PDB: 6PZV). The iodine atom’s hydrophobic surface area may interact with SUR1’s transmembrane helix 15.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • QSAR : Correlate Hammett σ values of substituents (e.g., electron-withdrawing iodine) with EC₅₀ data to refine predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-iodo-N-(4-sulfamoylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-iodo-N-(4-sulfamoylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.